molecular formula C24H34F5N3O10 B605884 Azido-PEG8-CH2CO2-PFP CAS No. 2182601-80-3

Azido-PEG8-CH2CO2-PFP

Cat. No.: B605884
CAS No.: 2182601-80-3
M. Wt: 619.54
InChI Key: JAGMBOXHJXUFJS-UHFFFAOYSA-N
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Description

Azido-PEG8-CH2CO2-PFP is a monodispersed linear PEG (Polyethylene Glycol) molecule . It has a molecular weight of 619.5 g/mol and a molecular formula of C24H34F5N3O10 . The functional groups of this compound include an azide group and a CH2CO2-Pentafluorophenyl (PFP) ester .


Molecular Structure Analysis

The molecular structure of this compound includes a PEG chain linked to an azide group and a PFP ester . The PEG chain provides solubility and biocompatibility, the azide group allows for click chemistry reactions, and the PFP ester can react with amines to form stable bonds .


Chemical Reactions Analysis

This compound can participate in click chemistry reactions, specifically the Cu(I) catalyzed reaction between the azide and a terminal acetylene . This reaction yields a stable triazole linkage . The PFP ester group can also react with amines to form stable bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 619.5 g/mol and a molecular formula of C24H34F5N3O10 . It is typically stored at -20°C .

Scientific Research Applications

1. Cell Adhesion, Migration, and Shape Change

Azido-[polylysine-g-PEG] (APP), which shares similar characteristics with Azido-PEG8-CH2CO2-PFP, has been used in the creation of substrates for dynamic cell adhesion. The addition of a functional peptide to the culture medium rapidly triggers cell adhesion, migration, or shape change. This technique finds diverse applications in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

2. Surface Functionalization and Nanomaterial Synthesis

This compound-like compounds, specifically perfluorophenylazides (PFPA), are used in material science for surface functionalization and nanomaterial synthesis. PFPA chemistry offers a novel immobilization method for efficiently attaching graphene, proteins, carbohydrates, and synthetic polymers to various surfaces. Its activation by light irradiation converts the azido group into a highly reactive nitrene species, facilitating these attachments (Zorn et al., 2014).

3. Drug Delivery Systems

In the context of drug delivery, this compound-related compounds like azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized. These are used for "click" conjugation in drug delivery systems, improving the efficiency and specificity of the drug distribution process. Such PEG derivatives are particularly useful in creating nanoparticles for targeted drug delivery (Hiki & Kataoka, 2007).

4. Protein–Polymer Bioconjugates

This compound and its variants find applications in the creation of protein–polymer bioconjugates. For instance, the incorporation of azide-functional amino acids into proteins, followed by "click" chemistry with PEG derivatives, allows for the development of temperature-responsive bioconjugate systems. These bioconjugates maintain their functional activity, such as fluorescence, post-conjugation, and can exhibit unique thermoresponsive behaviors (Moatsou et al., 2015).

5. Biocompatible Surfactants

This compound-related compounds are instrumental in the development of biocompatible surfactants. These surfactants stabilize water-in-fluorocarbon oil emulsions, crucial for compartmentalizing biological systems, including drop-based experiments and single-cell encapsulation. Their compatibility with biological systems and microfluidic devices makes them ideal for various high-throughput applications (Holtze et al., 2008).

Mechanism of Action

The azide group in Azido-PEG8-CH2CO2-PFP readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester can react with amines to form stable bonds .

Future Directions

Azido-PEG8-CH2CO2-PFP, like other PEG derivatives, is likely to find increasing use in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility . Its use in drug delivery systems is also a promising area of research .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F5N3O10/c25-19-20(26)22(28)24(23(29)21(19)27)42-18(33)17-41-16-15-40-14-13-39-12-11-38-10-9-37-8-7-36-6-5-35-4-3-34-2-1-31-32-30/h1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMBOXHJXUFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F5N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121296
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182601-80-3
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2182601-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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